1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by a pyrazole ring with specific substituents at its 1, 3, and 5 positions. This compound's unique structural elements impart distinct chemical and biological properties, making it a point of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves several key steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a condensation reaction between a 1,3-diketone and a hydrazine derivative.
Attachment of the sulfonamide group: This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride under basic conditions, forming the sulfonamide group at the 4th position.
Introduction of the tetrahydropyran-4-yl methyl group: This step usually involves a nucleophilic substitution reaction where the pyrazole-sulfonamide intermediate reacts with a phenylthio-tetrahydropyran methyl halide.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, similar compounds are often produced through scalable organic synthesis techniques. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts, control of reaction temperature, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom within the phenylthio group can undergo oxidation, forming sulfoxide or sulfone derivatives.
Reduction: The pyrazole ring and sulfonamide group typically resist reduction under mild conditions, but the phenylthio group can be reduced to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl ring or tetrahydropyran moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride for reduction reactions.
Substituting agents: Various electrophiles or nucleophiles depending on the desired substitution product.
Major Products
The major products of these reactions include sulfoxide or sulfone derivatives (oxidation), thiols (reduction), and substituted phenyl or tetrahydropyran derivatives (substitution).
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays as an inhibitor or activator of specific enzymes.
Medicine: Investigated for potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of novel materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action for 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide can vary depending on its application. In a biological context, it might inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with specific molecular targets. Understanding its precise mechanism requires detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamides. What sets 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups, which might confer distinct chemical reactivity and biological activity.
This compound's uniqueness is highlighted by its combination of a pyrazole core with sulfonamide and phenylthio-tetrahydropyran functionalities, offering a versatile scaffold for various applications. Some similar compounds might include pyrazole-3-carboxamide derivatives and N-phenylsulfonamides, though they differ significantly in their overall structure and properties.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-14-17(15(2)21(3)20-14)26(22,23)19-13-18(9-11-24-12-10-18)25-16-7-5-4-6-8-16/h4-8,19H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWUVLXMXTXYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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